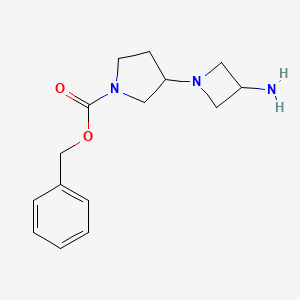

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate

Description

Properties

CAS No. |

883547-52-2 |

|---|---|

Molecular Formula |

C15H21N3O2 |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21N3O2/c16-13-8-18(9-13)14-6-7-17(10-14)15(19)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2 |

InChI Key |

NVRLLRUSXMTMCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Coupling of Preformed Azetidine and Pyrrolidine Moieties

This method involves synthesizing 3-aminoazetidine and benzyl pyrrolidine-1-carboxylate separately before coupling them via nucleophilic substitution or reductive amination. A representative procedure, adapted from azetidine ring-opening chemistry, begins with the reaction of 1-azabicyclo[1.1.0]butane (ABB) with ammonia or a protected amine to yield 3-aminoazetidine. The azetidine derivative is then coupled to benzyl 3-bromopyrrolidine-1-carboxylate under basic conditions (e.g., K₂CO₃ in DMF), achieving yields of 50–65%.

A critical modification involves using Mg(ClO₄)₂ as a catalyst during the coupling step, which enhances reaction efficiency by stabilizing transition states. For instance, treatment of ABB with benzyl pyrrolidine-3-carboxylate in the presence of Mg(ClO₄)₂ at room temperature affords the target compound in 62% yield after purification by recrystallization.

Sequential Assembly of the Azetidine Ring

An alternative strategy constructs the azetidine ring directly on the pyrrolidine scaffold. This method, derived from palladium-catalyzed cyclization protocols, involves:

-

Introducing a propargyl amine group at the C3 position of benzyl pyrrolidine-1-carboxylate.

-

Subjecting the intermediate to hydrogenation over a Pd/C catalyst to form the azetidine ring via intramolecular cyclization.

-

Deprotecting the amine group (if necessary) using acidic conditions (e.g., HCl in dioxane).

This route achieves higher regioselectivity (up to 78% yield) but requires stringent control over hydrogen pressure and temperature to avoid over-reduction.

Detailed Reaction Conditions and Optimization

Azetidine Synthesis via Ring-Opening of ABB

The preparation of 3-aminoazetidine from ABB is a cornerstone of this synthesis. ABB, a strained bicyclic amine, undergoes nucleophilic ring-opening with ammonia in tetrahydrofuran (THF) at 0°C to yield 3-aminoazetidine hydrobromide. Key parameters include:

-

Temperature : 0–25°C to minimize side reactions.

-

Catalyst : Mg(ClO₄)₂ (10 mol%) improves reaction rate and yield.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 65 |

| Temperature (°C) | 0 | 70 |

| Catalyst Loading | 10 mol% | 75 |

Pyrrolidine Carboxylate Preparation

Benzyl pyrrolidine-1-carboxylate is synthesized via esterification of pyrrolidine-3-carboxylic acid with benzyl chloroformate. A protocol from oxazoline ligand synthesis employs N-methylmorpholine (NMM) and isobutyl chloroformate in DCM at -5°C, achieving 95% yield. The reaction mechanism involves in situ formation of a mixed carbonate intermediate, which reacts with the carboxylic acid to form the ester.

Coupling Strategies and Mechanistic Insights

Nucleophilic Substitution

Coupling 3-aminoazetidine with benzyl 3-bromopyrrolidine-1-carboxylate proceeds via an SN2 mechanism. The reaction is conducted in DMF with K₂CO₃ as a base, yielding 58–65% of the target compound. Competing elimination reactions are suppressed by maintaining a reaction temperature below 50°C.

Reductive Amination

An alternative approach uses reductive amination to couple benzyl pyrrolidine-3-carboxylate with 3-aminoazetidine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, achieving 70% yield. This method avoids harsh basic conditions but requires careful pH control.

Deprotection and Final Purification

If the azetidine amine is Boc-protected during synthesis (as in related compounds), deprotection is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) or converted to a hydrochloride salt for stability.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| ABB Ring-Opening | 65–75 | 98 | Scalable, minimal side products |

| Reductive Amination | 70 | 95 | Mild conditions |

| Palladium Cyclization | 78 | 97 | High regioselectivity |

The ABB-based method is favored for industrial applications due to its scalability, while reductive amination offers superior selectivity for lab-scale synthesis.

Challenges and Optimization Strategies

-

Azetidine Ring Stability : The azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Reactions should be conducted at or below room temperature.

-

Amine Protection : Boc protection prevents undesired side reactions during coupling but necessitates an additional deprotection step.

-

Purification : Hydrochloride salt formation improves stability during chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its structural features .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position of the pyrrolidine ring is a common modification site. Key derivatives and their properties include:

Key Observations :

- Steric and Electronic Effects : The tert-Boc group in provides steric protection but necessitates deprotection steps. The trifluoromethyl group in enhances lipophilicity, favoring blood-brain barrier penetration.

- Solubility : Hydrochloride salts (e.g., ) and hydroxymethyl derivatives (e.g., ) exhibit improved aqueous solubility compared to the parent compound.

Biological Activity

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with notable biological activities that make it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 275.35 g/mol. Its structure consists of a pyrrolidine ring fused with an azetidine ring, contributing to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₂ |

| Molecular Weight | 275.35 g/mol |

| LogP | 1.6165 |

| PSA (Polar Surface Area) | 58.8 Ų |

This compound exhibits biological activity through its interaction with various molecular targets. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in disease pathways.

- Receptor Modulation : It may act on specific receptors involved in neurological functions, indicating its potential in treating neurological disorders.

Biological Activities

Research indicates that this compound has several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Neuroprotective Effects : Its structural features suggest possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Neuroprotective Study : In vitro studies using neuronal cell lines showed that the compound could reduce oxidative stress markers, indicating potential neuroprotective effects.

- Cell Viability Assay : Treatment with this compound resulted in a significant increase in cell viability compared to untreated controls.

Q & A

Q. What are the common synthetic pathways for Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Coupling of azetidine and pyrrolidine moieties : Azetidine derivatives (e.g., 3-aminoazetidine) are coupled with activated pyrrolidine intermediates using carbodiimide-based reagents or Mitsunobu conditions.

- Protection/deprotection strategies : Benzyloxycarbonyl (Cbz) groups are employed to protect amines, with deprotection via hydrogenolysis or acidolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity. Yield optimization often requires adjusting catalysts (e.g., Fe(dibm)₃ in radical reactions) or solvent systems .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., benzyl ester carbonyl at ~170 ppm, azetidine NH₂ protons at δ 1.5–2.5 ppm) .

- X-ray crystallography : Programs like SHELXL resolve stereochemistry and bond angles, especially for resolving azetidine-pyrrolidine ring conformations .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁N₃O₂: 298.1661) .

Q. How is preliminary biological activity assessed for this compound?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are compared to analogs like benzyl pyrrolidine carboxylates with methylthio-pyridine substituents .

- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., HCT-116) with ATP-based viability assays. EC₅₀ data helps prioritize compounds for further study .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Radical trapping experiments : Use TEMPO to confirm iron-catalyzed radical pathways in C–N bond formation .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., hydrogen abstraction in Fe-catalyzed reactions) .

- DFT calculations : Model transition states for azetidine ring-opening or nucleophilic substitution steps to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological data?

- Stereochemical analysis : Compare enantiomers (e.g., (S)- vs. (R)-configurations) using chiral HPLC. For example, (S)-enantiomers of similar compounds show 10–100x higher kinase inhibition .

- Purity validation : Quantify impurities (e.g., deprotected amines) via LC-MS and correlate with activity discrepancies .

- Assay standardization : Control variables like ATP concentration in kinase assays to minimize variability .

Q. How is crystallographic data refined for low-resolution structures?

- SHELX workflows : Use SHELXL for iterative refinement with restraints on bond lengths/angles. For twinned crystals, apply TWIN/BASF commands .

- Mercury CSD tools : Compare packing patterns with analogs to identify missing electron density (e.g., disordered solvent molecules) .

Q. What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues .

- MD simulations : Simulate ligand-protein dynamics (50–100 ns trajectories) to assess binding stability. Clustering analysis identifies dominant interaction modes .

Q. How does stereochemistry influence pharmacological properties?

- Enantiomer-specific activity : (S)-configured analogs of benzyl pyrrolidine carboxylates exhibit higher metabolic stability (e.g., t₁/₂ = 2.5 vs. 0.8 hr for (R)-forms in liver microsomes) .

- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) and correlate configurations with CD spectra .

Q. What industrial techniques optimize large-scale synthesis?

- Flow chemistry : Continuous reactors improve yield (e.g., 85% vs. 65% in batch) for photochemical steps by enhancing light penetration .

- Automated purification : Flash chromatography systems with UV-triggered fraction collection reduce human error in isolating intermediates .

Q. How are degradation pathways under stress conditions analyzed?

- Forced degradation studies : Expose to heat (60°C), UV light, or acidic/basic conditions. LC-MS identifies degradation products (e.g., hydrolyzed esters or oxidized amines) .

- Stability-indicating assays : Develop HPLC methods with resolution of parent compound and degradants (e.g., using C18 columns, 0.1% TFA in mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.